2,7-Dichlorodibenzo-P-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMTHWVRBOVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020435 | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,7-dichlorodibenzo-p-dioxin appears as colorless crystals or a white powder. (NTP, 1992), Colorless solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Water solubility of roughly 0.19 ppm (estimated) | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 1.125X10-6 mm Hg at 25 °C | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

33857-26-0 | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMT7J3HEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

394 to 396 °F (NTP, 1992), 209-210 °C | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on 2,7-Dichlorodibenzo-p-dioxin: Chemical Structure, Properties, and Toxicological Significance

This guide provides a comprehensive technical overview of 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD), a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family. Intended for researchers, scientists, and professionals in drug development and environmental science, this document delves into the molecule's chemical structure, physicochemical properties, environmental behavior, toxicological mechanisms, and analytical methodologies.

Introduction: The Dioxin Family and the Place of 2,7-DCDD

Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a class of 75 structurally related chemical compounds, or congeners.[1] These compounds consist of a dibenzo-p-dioxin molecular structure with varying degrees of chlorine substitution.[1] Dioxins are not intentionally manufactured but are primarily formed as unintentional byproducts of industrial processes such as waste incineration, chemical manufacturing, and paper bleaching.[2][3] They are recognized as persistent organic pollutants (POPs) due to their environmental stability and tendency to bioaccumulate.[2]

Among the 75 congeners, this compound (2,7-DCDD) is a notable member. While not as toxic as the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the study of 2,7-DCDD is crucial for understanding the structure-activity relationships within the dioxin class and for comprehensive environmental and toxicological assessments.

PART 1: Chemical Identity and Structure

The foundational understanding of 2,7-DCDD begins with its molecular architecture. The molecule is built upon a dibenzo[b,e][4][5]dioxin core, which is a tricyclic aromatic ether. This core structure consists of two benzene rings fused to a central 1,4-dioxin ring.[1] The defining characteristic of 2,7-DCDD is the specific placement of two chlorine atoms at the 2nd and 7th carbon positions of the benzene rings.

The precise positioning of these chlorine atoms is critical as it dictates the molecule's symmetry, planarity, and ultimately, its biological activity. The planarity of the molecule is a key factor in its ability to interact with biological receptors.

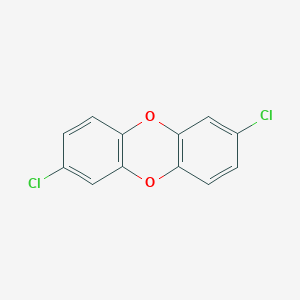

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties of 2,7-DCDD

| Property | Value | Source |

| IUPAC Name | 2,7-dichlorodibenzo[b,e][4]dioxin | |

| CAS Number | 33857-26-0 | [6] |

| Molecular Formula | C12H6Cl2O2 | [2][6] |

| Molecular Weight | 253.08 g/mol | [2] |

| Appearance | Colorless crystals or white powder | [2] |

| InChIKey | NBFMTHWVRBOVPE-UHFFFAOYSA-N | [6] |

PART 2: Physicochemical Properties

The environmental fate and biological interactions of 2,7-DCDD are governed by its physicochemical properties. These properties, summarized in Table 2, highlight its persistence and lipophilicity.

Table 2: Physicochemical Properties of 2,7-DCDD

| Property | Value | Source |

| Melting Point | 201-202 °C (394-396 °F) | [2][7] |

| Boiling Point | Data not readily available | |

| Water Solubility | < 1 mg/mL at 20 °C | [2] |

| Vapor Pressure | 9.0 x 10^-7 mmHg | [2] |

| Stability | Extremely stable, even at 700 °C | [2] |

The low water solubility and low vapor pressure are characteristic of dioxins, contributing to their limited mobility in aqueous environments and their tendency to adsorb to particulate matter.[8] Their high stability means they are resistant to degradation, leading to long-term persistence in the environment.[2][3]

PART 3: Synthesis and Environmental Formation

2,7-DCDD is not produced commercially.[9] Its presence in the environment is a result of unintentional formation during various industrial and combustion processes.[2][3] Key sources include:

-

Waste Incineration: A primary source where precursor molecules in the presence of chlorine and a catalyst (like copper) can form dioxins at temperatures between 200°C and 500°C.[10]

-

Chemical Manufacturing: It can be a contaminant in the production of certain chlorinated organic compounds, such as the pesticides 2,4-D and Dicamba.[2][9]

-

Combustion Processes: Emissions from coal-fired boilers and leaded automobile exhaust have been identified as sources.[2]

The "de novo" synthesis pathway is a significant formation route in incinerators, where carbon on fly ash reacts with chlorine sources in the flue gas.[10]

PART 4: Environmental Fate and Transport

Once released into the environment, the behavior of 2,7-DCDD is dictated by its physicochemical properties.

-

Atmospheric Transport: In the atmosphere, vapor-phase 2,7-DCDD can react with hydroxyl radicals with an estimated half-life of 1.6 days.[2] However, it has a high affinity for particulate matter and can be transported long distances before being removed through wet and dry deposition.[3]

-

Soil and Sediment: Due to its low water solubility and high lipophilicity, 2,7-DCDD strongly adsorbs to soil and sediment particles, making it relatively immobile.[2][11] This leads to its accumulation in these environmental compartments, where it can persist for long periods.[8]

-

Water: In aquatic systems, 2,7-DCDD is primarily found in sediment.[11] Photodegradation can occur in surface waters exposed to sunlight.[2]

-

Bioaccumulation: A critical aspect of dioxins is their ability to bioaccumulate in the fatty tissues of organisms.[12] This leads to biomagnification through the food chain, with the highest concentrations typically found in organisms at the top of the food web.[12] Ingestion of contaminated food is the primary route of human exposure.[3]

PART 5: Toxicological Profile and Mechanism of Action

The toxicity of dioxins is mediated primarily through their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] While 2,3,7,8-TCDD is the most potent AhR agonist, other congeners like 2,7-DCDD also bind to this receptor, albeit with lower affinity.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90) and AhR-interacting protein (AIP).[4][5] When a ligand such as 2,7-DCDD enters the cell, it binds to the AhR.

-

Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins.[5] The activated AhR-ligand complex then translocates into the nucleus.[4]

-

Dimerization and DNA Binding: Inside the nucleus, the AhR complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4]

-

Gene Transcription: This AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[13]

Caption: The Aryl hydrocarbon Receptor (AhR) signaling pathway.

The downstream effects of AhR activation are diverse and can include:

-

Enzyme Induction: Leading to altered metabolism of xenobiotics and endogenous compounds.

-

Immunotoxicity: Impairment of the immune system.[14]

-

Developmental and Reproductive Toxicity: Effects on the developing nervous system and reproductive functions.[14][15]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified TCDD as a known human carcinogen.[14][16]

Symptoms of high-level exposure in humans can include chloracne, a severe skin condition, and altered liver function.[2][14]

In rats, 2,7-DCDD is metabolized into mono- and dihydroxy derivatives.[2]

PART 6: Analytical Methodologies

The detection and quantification of 2,7-DCDD, often in complex environmental and biological matrices, require highly sensitive and specific analytical methods. The gold standard for dioxin analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[12][17]

Standard Analytical Workflow:

-

Sample Preparation and Extraction: This is a critical and labor-intensive step. It typically involves:

-

Spiking: Addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-2,7-DCDD) to the sample.[18] This allows for accurate quantification by correcting for losses during sample processing.

-

Extraction: Using techniques like Soxhlet extraction with an organic solvent (e.g., toluene) to isolate the dioxins from the sample matrix (e.g., soil, tissue, fly ash).[12]

-

-

Cleanup and Fractionation: The crude extract contains numerous interfering compounds. A multi-step cleanup process is essential and often employs various column chromatography techniques (e.g., silica, alumina, carbon columns) to separate the dioxins from other compounds like PCBs and lipids.[17]

-

Instrumental Analysis (HRGC/HRMS):

-

Gas Chromatography (GC): The cleaned extract is injected into a high-resolution capillary GC column. The GC separates the different dioxin congeners based on their boiling points and interaction with the column's stationary phase.[12]

-

Mass Spectrometry (MS): The separated congeners then enter a high-resolution mass spectrometer. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing highly specific detection and confirmation of 2,7-DCDD.[12]

-

Alternative and Screening Methods:

-

Immunoassays: Methods like ELISA can be used as a rapid screening tool, but they may lack the specificity of HRGC/HRMS and can be prone to false positives.[12][19]

-

Cell-Based Bioassays (e.g., CALUX): These assays measure the AhR-mediated response of cultured cells to a sample extract, providing a measure of total dioxin-like toxicity (Toxic Equivalency, TEQ). They are sensitive but do not identify individual congeners.[19]

Conclusion

This compound, while less potent than its infamous relative TCDD, is an important congener within the dioxin class. Its chemical structure and physicochemical properties render it a persistent and bioaccumulative environmental contaminant. Understanding its formation, environmental fate, and toxicological mechanism via the AhR pathway is essential for comprehensive risk assessment and the development of effective remediation and public health strategies. The sophisticated analytical methods developed for its detection underscore the scientific community's recognition of the potential hazards posed by this and other dioxin compounds.

References

- Frontiers. (n.d.). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases.

- Spandidos Publications. (2019, October 16). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review).

- PubMed Central. (n.d.). The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism.

- Wikipedia. (n.d.). Aryl hydrocarbon receptor.

- PubChem. (n.d.). This compound.

- PubMed Central. (n.d.). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway.

- Stenutz. (n.d.). This compound.

-

NIST WebBook. (n.d.). Dibenzo[b,E][4]dioxin, 2,7-dichloro-. Retrieved from

- PubChem. (n.d.). This compound | C12H6Cl2O2 | CID 36613.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment.

- Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment.

- National Institutes of Health. (n.d.). Sources of Dioxins and Dioxin-like Compounds in the Environment.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins.

- ResearchGate. (2016, January 28). (PDF) Investigation into the Environmental Fate of TCDD/Dioxin.

- PubMed Central. (n.d.). Tetrachlorodibenzodioxin in the environment: sources, fate, and decontamination.

- Haz-Map. (n.d.). This compound.

- World Health Organization. (2023, November 29). Dioxins.

- Food Safety Magazine. (2000, December 1). Dealing With Dioxin: The State of Analytical Methods.

- Unknown Source. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment.

- Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins.

- EPA NEPS. (n.d.). Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - Literature Review and Preliminary Recommendations.

- U.S. Environmental Protection Agency. (n.d.). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin.

- ResearchGate. (2017, February 7). De novo synthesis of dioxins: a review.

- Department of Toxic Substances Control. (n.d.). FINAL DRAFT REPORT 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN (TCDD).

- PubMed. (n.d.). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat.

- Journal of Military Science and Technology. (2022, December 20). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans.

- GSRS. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis of new steric and electronic analogs of 2,3,7,8-tetrachlorodibenzo-p-dioxin.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C12H6Cl2O2 | CID 36613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. Dibenzo[b,E][1,4]dioxin, 2,7-dichloro- [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. researchgate.net [researchgate.net]

- 11. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. food-safety.com [food-safety.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Dioxins [who.int]

- 15. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. epa.gov [epa.gov]

- 19. ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,7-Dichlorodibenzo-p-dioxin

Introduction: Understanding the Significance of 2,7-Dichlorodibenzo-p-dioxin

This compound (2,7-DCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of 75 chemically related compounds often referred to simply as dioxins.[1][2] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[3][4][5] Sources include the manufacturing of certain organochlorides, the bleaching of paper pulp, and the incineration of municipal and industrial waste.[1][6] 2,7-DCDD may also be present as an impurity in pesticides such as 2,4-D and Dicamba.[1][7]

While 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is the most toxic and well-studied congener, other dioxins, including 2,7-DCDD, are of significant environmental and toxicological concern.[8][9] The physicochemical properties of these compounds are paramount as they dictate their environmental fate, transport, bioavailability, and ultimately, their toxicological impact.[10] This guide provides a comprehensive overview of the core physicochemical characteristics of 2,7-DCDD, offering insights for researchers, scientists, and professionals in drug development and environmental science.

Core Physicochemical Properties of this compound

The behavior of 2,7-DCDD in biological and environmental systems is governed by its fundamental physical and chemical properties. These parameters are critical for developing analytical methods, predicting environmental partitioning, and understanding its toxicokinetics.

Molecular Structure and Identity

A clear understanding of the molecular identity of 2,7-DCDD is the foundation for all further study.

| Identifier | Value | Source |

| IUPAC Name | 2,7-dichlorodibenzo[b,e][1][11]dioxin | [1] |

| CAS Number | 33857-26-0 | [1] |

| Molecular Formula | C₁₂H₆Cl₂O₂ | [1][11] |

| Molecular Weight | 253.08 g/mol | [1][11] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3)Cl | [1] |

| InChI Key | NBFMTHWVRBOVPE-UHFFFAOYSA-N | [1][11] |

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Benzene ring 1 C1 [pos="0,1!", label="C"]; C2 [pos="-0.866,0.5!", label="C"]; C3 [pos="-0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.866,-0.5!", label="C"]; C6 [pos="0.866,0.5!", label="C"]; Cl1 [pos="-1.732,1!", label="Cl"];

// Benzene ring 2 C7 [pos="2.598,0.5!", label="C"]; C8 [pos="2.598,-0.5!", label="C"]; C9 [pos="3.464,-1!", label="C"]; C10 [pos="4.33, -0.5!", label="C"]; C11 [pos="4.33, 0.5!", label="C"]; C12 [pos="3.464,1!", label="C"]; Cl2 [pos="5.196,1!", label="Cl"];

// Oxygen bridges O1 [pos="1.732,1.2!", label="O"]; O2 [pos="1.732,-1.2!", label="O"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- Cl1; C6 -- O1 -- C12; C5 -- O2 -- C8; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C11 -- Cl2;

// Double bonds C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; C7 -- C12 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double]; } Caption: 2D structure of this compound.

Physical State and Appearance

At ambient temperature and pressure, 2,7-DCDD exists as a colorless crystalline solid or a white powder.[1][7] This solid-state nature has significant implications for its environmental partitioning, favoring association with particulate matter in the atmosphere and sediment in aquatic systems.

Thermal Properties

The thermal stability of 2,7-DCDD contributes to its persistence in the environment, particularly in contexts involving high temperatures such as industrial incineration.

| Property | Value(s) | Source(s) |

| Melting Point | 201 °C | [12] |

| 202 °C | [11] | |

| 209-210 °C | [1] | |

| 210 °C | [13] | |

| Boiling Point | 328.83 °C (rough estimate) | [12] |

| Stability | Extremely stable, even on heating to 700 °C | [1] |

The variation in reported melting points may be attributed to differences in the purity of the analyzed samples and the experimental methods employed. The boiling point is an estimated value, highlighting the experimental challenges associated with determining this property for a compound with low volatility and high thermal stability.

Solubility and Partitioning

The solubility and partitioning behavior of 2,7-DCDD are critical determinants of its environmental distribution and bioaccumulation potential.

| Property | Value(s) | Source(s) |

| Water Solubility | 3.75 µg/L (at 25 °C) | [12] |

| 0.00375 mg/L (at 25 °C) | [13] | |

| Less than 1 mg/mL (at 19 °C) | [1] | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.00 | [11] |

| 5.86 - 6.39 | [13] | |

| Vapor Pressure | 9.0 x 10⁻⁷ mm Hg (at 25 °C) | [7][13] |

| 0.0000009 mmHg | [1] | |

| Henry's Law Constant | 21.02 x 10⁻⁶ to 80.04 x 10⁻⁶ atm·m³/mol (for di-CDDs) | [13] |

The extremely low water solubility and high octanol-water partition coefficient indicate that 2,7-DCDD is highly lipophilic and will preferentially partition into organic matter, such as soil, sediments, and fatty tissues of organisms.[6][13][14] This is a key factor driving its bioaccumulation in the food chain. The low vapor pressure and Henry's Law constant suggest that while volatilization from water surfaces can occur, it is not a dominant environmental fate process, and the compound is likely to be associated with particulate matter in the atmosphere.[1]

Experimental Methodologies for Physicochemical Property Determination

The accurate determination of the physicochemical properties of 2,7-DCDD relies on standardized and validated experimental protocols. While specific experimental reports for 2,7-DCDD are not always detailed in the literature, the principles of standard methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are applicable.

Workflow for Physicochemical Characterization

Determination of Melting Point (OECD Guideline 102)

The melting point is a fundamental property indicating purity and is typically determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry 2,7-DCDD is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a heated block or oil bath apparatus with a calibrated thermometer or an automated detection system.

-

Heating: The temperature is raised at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.

The rationale behind this method is to ensure uniform and slow heating to allow for thermal equilibrium, providing an accurate measurement of the phase transition temperature.

Determination of Water Solubility (OECD Guideline 105)

Given the very low water solubility of 2,7-DCDD, the generator column method is preferred as it avoids issues with suspended micro-particles that can occur with the shake-flask method.

-

Column Preparation: A solid support (e.g., glass beads or silica gel) is coated with an excess of 2,7-DCDD. This support is then packed into a column.

-

Elution: Water is pumped through the column at a slow, constant flow rate. The long contact time allows the water to become saturated with 2,7-DCDD.

-

Sample Collection: The aqueous eluate is collected.

-

Quantification: The concentration of 2,7-DCDD in the collected water samples is determined using a highly sensitive analytical method, typically involving extraction followed by gas chromatography-mass spectrometry (GC/MS).[15][16]

This method ensures that a true dissolved concentration is measured, which is critical for a hydrophobic compound like 2,7-DCDD.

Determination of Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107/117)

The shake-flask method is a traditional approach, but for highly lipophilic compounds like 2,7-DCDD, the HPLC method is often more reliable and less labor-intensive.

-

HPLC System: A high-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A mobile phase, typically a mixture of methanol and water, is run through the system.

-

Calibration: The retention times of a series of reference compounds with known Log Kow values are determined. A calibration curve of retention time versus Log Kow is constructed.

-

Sample Analysis: A solution of 2,7-DCDD is injected into the HPLC system, and its retention time is measured.

-

Calculation: The Log Kow of 2,7-DCDD is then calculated from its retention time using the calibration curve.

The principle of this method is that the retention of a compound on a non-polar stationary phase is proportional to its hydrophobicity, and thus its Log Kow.

Environmental Fate and Toxicological Implications

The physicochemical properties of 2,7-DCDD directly influence its behavior and impact on the environment and living organisms.

-

Persistence: Its high thermal and chemical stability leads to long-term persistence in the environment.[6]

-

Bioaccumulation: The high lipophilicity (high Log Kow) and low water solubility cause it to accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.[13]

-

Transport: While not highly volatile, 2,7-DCDD can be transported long distances adsorbed to airborne particulate matter.[1] In aquatic systems, it is primarily associated with sediments.[14]

-

Toxicity: Although less toxic than 2,3,7,8-TCDD, 2,7-DCDD is still a compound of toxicological concern.[9] It has been shown to cause adverse health effects in animals, including liver cancer.[2] The primary route of human exposure to dioxins is through the diet, particularly from animal fats.[4][6]

Conclusion

The physicochemical characteristics of this compound define its identity as a persistent, bioaccumulative, and toxic environmental contaminant. A thorough understanding of its properties, from molecular weight to partitioning behavior, is essential for predicting its environmental fate, assessing its risks, and developing strategies for remediation and monitoring. The data and methodologies presented in this guide provide a critical foundation for scientists and researchers working to address the challenges posed by this and other related dioxin compounds.

References

-

This compound | C12H6Cl2O2 | CID 36613 - PubChem. Available from: [Link]

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

This compound - Stenutz. Available from: [Link]

-

Chlorinated Dibenzo-p-Dioxins (CDDs) - ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water. Shimadzu. Available from: [Link]

-

Toxicology of Chlorinated Dibenzo-p-dioxins - Advances in Chemistry (ACS Publications). Available from: [Link]

-

2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia. Available from: [Link]

-

Physical-Chemical Properties of Chlorinated Dibenzo-p -dioxins. Environmental Science & Technology. Available from: [Link]

-

Sources of Dioxins and Dioxin-like Compounds in the Environment - NCBI - NIH. Available from: [Link]

-

Dibenzo[b,E][1][11]dioxin, 2,7-dichloro- - the NIST WebBook. Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI. Available from: [Link]

-

Evidence of 2,7/2,8-dibenzodichloro-p-dioxin as a photodegradation product of triclosan in water and wastewater samples - UAL. Available from: [Link]

-

(PDF) Investigation into the Environmental Fate of TCDD/Dioxin - ResearchGate. Available from: [Link]

-

Tetrachlorodibenzodioxin in the environment: sources, fate, and decontamination - PMC. Available from: [Link]

-

2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD) - EPA. Available from: [Link]

-

This compound - Hazardous Agents - Haz-Map. Available from: [Link]

Sources

- 1. This compound | C12H6Cl2O2 | CID 36613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 4. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 11. This compound [stenutz.eu]

- 12. This compound CAS#: 33857-26-0 [m.chemicalbook.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water [ssi.shimadzu.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of 2,7-Dichlorodibenzo-p-dioxin: A Technical Guide

Introduction

Chlorinated dibenzo-p-dioxins (CDDs) represent a class of persistent organic pollutants of significant toxicological concern. Among the 75 CDD congeners, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is the most potent and extensively studied. This guide, however, focuses on the toxicological profile of a lesser-known congener: 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD). While not as toxic as its 2,3,7,8-substituted counterparts, 2,7-DCDD is environmentally relevant and serves as an important case study for understanding structure-activity relationships within the dioxin class. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the current understanding of 2,7-DCDD's physicochemical properties, toxicokinetics, mechanism of action, and toxicological effects, alongside relevant experimental protocols.

Physicochemical Properties of this compound

Understanding the fundamental chemical and physical properties of 2,7-DCDD is crucial for predicting its environmental fate, bioavailability, and toxicological behavior. As a chlorinated aromatic hydrocarbon, its lipophilicity and persistence are key determinants of its toxicological profile.

| Property | Value | Source |

| Chemical Formula | C₁₂H₆Cl₂O₂ | PubChem |

| Molecular Weight | 253.08 g/mol | PubChem |

| Appearance | Colorless crystals or white powder | PubChem |

| Melting Point | 201-202 °C | [No specific citation found for this exact value] |

| Water Solubility | Very low | [General property of dioxins] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | [General property of dioxins] |

Toxicokinetics: The Journey of 2,7-DCDD in the Body

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). These processes determine the concentration and duration of the toxicant's presence at its target sites.

Absorption and Distribution

Due to its lipophilic nature, 2,7-DCDD is readily absorbed through the gastrointestinal tract, lungs, and skin. Following absorption, it is distributed throughout the body, with a strong tendency to accumulate in adipose tissue and the liver. This sequestration in fat serves as a long-term reservoir, leading to a prolonged biological half-life.

Metabolism and Excretion

Metabolism of 2,7-DCDD is a critical step in its detoxification and elimination. In rats, 2,7-DCDD is metabolized to mono- and dihydroxy derivatives.[1] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A family, which are induced by dioxin-like compounds themselves. The hydroxylation of the aromatic rings increases the water solubility of the compound, facilitating its excretion, primarily through the feces.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of 2,7-DCDD, like other dioxin-like compounds, are predominantly mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][3][4][5][6]

The Canonical AhR Signaling Pathway

The binding of 2,7-DCDD to the cytosolic AhR initiates a cascade of molecular events:

-

Ligand Binding and Chaperone Dissociation: Upon binding of 2,7-DCDD, the AhR undergoes a conformational change, leading to the dissociation of chaperone proteins such as heat shock protein 90 (Hsp90).

-

Nuclear Translocation: The activated AhR-ligand complex translocates from the cytoplasm into the nucleus.

-

Dimerization with ARNT: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: This AhR-ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Induction of Gene Expression: This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1A2.

Toxicological Endpoints of this compound

Acute Toxicity and Relative Potency

Acute toxicity studies for many dioxin congeners are limited. For 2,7-DCDD, no definitive LD50 value has been established. The toxicity of dioxin-like compounds is often expressed using the Toxic Equivalency Factor (TEF) concept.[2] TEFs are assigned to individual congeners based on their potency relative to 2,3,7,8-TCDD, which has a TEF of 1.0. However, TEFs are typically only assigned to congeners with chlorine substitutions in the 2, 3, 7, and 8 positions. As 2,7-DCDD lacks this substitution pattern, it does not have an officially assigned TEF value from major regulatory bodies. Its relative potency (REP) is considered to be significantly lower than that of 2,3,7,8-TCDD.

Hepatotoxicity

The liver is a primary target organ for dioxin toxicity. Exposure to dioxin-like compounds can lead to a spectrum of hepatic effects, including enzyme induction, fatty liver (steatosis), and in chronic cases, hepatocellular damage. The induction of CYP1A1 and other metabolizing enzymes is a hallmark of dioxin exposure and can be used as a sensitive biomarker.

Developmental and Reproductive Toxicity

Developmental and reproductive toxicities are among the most sensitive endpoints for dioxin-like compounds. While specific data for 2,7-DCDD is scarce, exposure to other dioxins during critical developmental windows can lead to a range of adverse outcomes, including birth defects, altered reproductive function, and neurodevelopmental effects.

Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicological properties of dioxin-like compounds.

In Vitro Bioassays

The CALUX bioassay is a highly sensitive and specific method for detecting and quantifying dioxin-like activity. It utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of DREs.

Principle: When dioxin-like compounds bind to the AhR and activate the signaling pathway, the luciferase gene is transcribed and translated, leading to the production of light. The amount of light produced is proportional to the dioxin-like activity of the sample.

Step-by-Step Methodology:

-

Cell Culture: Maintain the H4IIE-luc cell line in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of exposure.

-

Compound Exposure: Prepare a serial dilution of 2,7-DCDD and a standard (2,3,7,8-TCDD) in a suitable solvent (e.g., DMSO). Add the test compounds and standards to the cells and incubate for a defined period (typically 24 hours).

-

Cell Lysis: After incubation, remove the medium and lyse the cells to release the luciferase enzyme.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the light emission using a luminometer.

-

Data Analysis: Construct a dose-response curve for the 2,3,7,8-TCDD standard and determine the relative potency of 2,7-DCDD by comparing its EC50 value to that of the standard.

The EROD assay is a classic method for measuring the induction of CYP1A1 enzyme activity, a key biomarker of AhR activation.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin by CYP1A1 to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP1A1 activity.

Step-by-Step Methodology:

-

Cell Culture and Exposure: Similar to the CALUX assay, culture a suitable cell line (e.g., H4IIE) and expose the cells to various concentrations of 2,7-DCDD and a positive control (e.g., 2,3,7,8-TCDD) for a specific duration (e.g., 24-72 hours).

-

Preparation of Cell Lysate or Microsomes: After exposure, prepare a cell lysate or isolate the microsomal fraction, which is enriched in CYP enzymes.

-

EROD Reaction: In a microplate, combine the cell lysate or microsomes with a reaction buffer containing 7-ethoxyresorufin and an NADPH-generating system (to provide the necessary reducing equivalents for CYP activity).

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein concentration of the lysate or microsomes. Construct a dose-response curve to determine the potency of 2,7-DCDD in inducing EROD activity.

In Vivo Studies

Objective: To evaluate the potential of 2,7-DCDD to cause liver damage in a rodent model.

Experimental Design:

-

Animals: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.

-

Dosing: Administer 2,7-DCDD via an appropriate route (e.g., oral gavage) at multiple dose levels, including a vehicle control group. The duration of the study can be acute (e.g., single dose or up to 14 days) or subchronic (e.g., 28 or 90 days).

-

Endpoints:

-

Clinical Observations: Monitor for signs of toxicity, body weight changes, and food consumption.

-

Clinical Pathology: At the end of the study, collect blood for analysis of liver function enzymes (e.g., ALT, AST, ALP).

-

Organ Weights: Record the liver weight and calculate the liver-to-body weight ratio.

-

Histopathology: Collect liver tissue for microscopic examination to assess for cellular changes such as steatosis, inflammation, necrosis, and hypertrophy.

-

Objective: To assess the potential of 2,7-DCDD to cause developmental abnormalities in a zebrafish model.[1]

Experimental Design:

-

Animals: Use wild-type zebrafish embryos.

-

Exposure: Expose the embryos to a range of 2,7-DCDD concentrations in the water, starting shortly after fertilization.

-

Endpoints:

-

Mortality: Record the number of dead embryos at regular intervals.

-

Hatching Rate: Determine the percentage of embryos that successfully hatch.

-

Morphological Abnormalities: At various time points post-fertilization, examine the larvae under a microscope for developmental defects such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.

-

Behavioral Assessments: Evaluate larval swimming behavior as an indicator of neuromuscular development.

-

Conclusion

This compound, while less potent than its 2,3,7,8-substituted counterparts, is a valuable subject for toxicological research. Its primary mechanism of toxicity is through the activation of the aryl hydrocarbon receptor, leading to a cascade of downstream events, including the induction of metabolic enzymes. While significant data gaps remain, particularly regarding its quantitative toxicity (LD50) and official toxic equivalency, the experimental approaches outlined in this guide provide a robust framework for its continued investigation. A thorough understanding of the toxicological profile of congeners like 2,7-DCDD is essential for a comprehensive risk assessment of dioxin-like compounds in the environment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Toxic equivalency factor. [Link]

- Flesch-Janys, D., Becher, H., Gurn, P., Jung, D., Konietzko, J., Manz, A., & Päpke, O. (1996). Elimination of polychlorinated dibenzo-p-dioxins and dibenzofurans in occupationally exposed persons. Journal of Toxicology and Environmental Health, 47(4), 363-378.

- Neale, J. R., & Tillitt, D. E. (2004). A review of the toxic equivalency factor (TEF) approach for assessing the risks of dioxin-like compounds. Integrated environmental assessment and management, 1(1), 33-43.

- Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241.

- Safe, S. H. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical reviews in toxicology, 21(1), 51-88.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-dioxins (CDDs). U.S. Department of Health and Human Services, Public Health Service.

- U.S. Environmental Protection Agency (EPA). (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. Risk Assessment Forum, Washington, DC. EPA/600/R-10/005.

- Heid, S. E., Walker, M. K., & Swanson, H. I. (2005). Understanding dioxin developmental toxicity using the zebrafish model. Birth Defects Research Part C: Embryo Today: Reviews, 75(2), 117-130.

Sources

- 1. Understanding dioxin developmental toxicity using the zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. rais.ornl.gov [rais.ornl.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental sources and formation of 2,7-Dichlorodibenzo-P-dioxin

An In-depth Technical Guide to the Environmental Sources and Formation of 2,7-Dichlorodibenzo-p-dioxin

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (2,7-DCDD), a member of the polychlorinated dibenzo-p-dioxin (PCDD) family of persistent organic pollutants (POPs). While not the most toxic congener, understanding the sources and formation mechanisms of lesser-chlorinated dioxins like 2,7-DCDD is critical for a complete picture of environmental contamination and remediation. This document delves into the primary anthropogenic and potential natural sources of 2,7-DCDD, explores the detailed chemical pathways of its formation, and presents a standard analytical workflow for its detection in environmental matrices. This guide is intended for researchers, environmental scientists, and professionals in drug development who require a deep, mechanistic understanding of dioxin chemistry and its environmental implications.

Introduction to Dioxins and 2,7-DCDD

Dioxins are a class of chemically related compounds that are persistent in the environment and are known for their potential to cause significant health issues, including reproductive and developmental problems, immune system damage, and cancer.[1] The term "dioxins" typically refers to 75 polychlorinated dibenzo-p-dioxin (PCDD) congeners and 135 polychlorinated dibenzofuran (PCDF) congeners.[2] These compounds are not produced intentionally but are generated as unintentional byproducts of industrial processes and combustion.[1][3] They are ubiquitous in the environment and accumulate in the food chain, primarily in the fatty tissues of animals.[1]

This compound (CAS Number: 33857-26-0) is a specific PCDD congener with chlorine atoms at the 2 and 7 positions of the dibenzo-p-dioxin backbone.[4] While the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) congener is considered the most toxic, studying other congeners like 2,7-DCDD is vital for identifying specific contamination sources and understanding the complex environmental chemistry of the entire dioxin family.[1][5]

Environmental Sources of 2,7-DCDD

2,7-DCDD, like other dioxins, is not commercially manufactured in the United States.[4][6] Its presence in the environment is a result of it being an unintentional byproduct of anthropogenic activities and, to a lesser extent, natural processes.

Industrial and Manufacturing Processes

A primary historical and ongoing source of dioxins stems from the chemical manufacturing industry.[7]

-

Pesticide Manufacturing: 2,7-DCDD may be present as an impurity in the manufacturing of certain pesticides, notably the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and Dicamba.[4][6] The synthesis of these products can involve chlorinated phenol precursors, which can condense under certain process conditions to form PCDDs.

-

Pulp and Paper Bleaching: The use of elemental chlorine for bleaching paper pulp has been a significant source of dioxin formation, releasing these compounds into wastewater and sludge.[3][7]

-

Chlorophenol Production: The production and thermal or chemical degradation of chlorophenols, which are used as intermediates in various chemical syntheses, can lead to the formation of PCDDs.[6][7]

Combustion and Thermal Processes

Combustion is recognized as the major environmental source of dioxins.[3][7] These compounds are formed during the combustion of organic compounds in the presence of a chlorine source.[7]

-

Waste Incineration: Uncontrolled and municipal solid waste incinerators are major culprits for dioxin release due to incomplete burning.[1] 2,7-DCDD has been specifically identified in municipal waste incinerator emissions and the resulting fly ash particulates.[4][6]

-

Automobile Exhaust: Emissions from vehicles are also a documented source of 2,7-DCDD.[4][6]

-

Metal Smelting and Refining: Secondary smelting of metals like copper and aluminum can form dioxins due to the combustion of organic impurities (paints, plastics) in the scrap metal combined with chlorine-containing chemicals used in the process.[7]

Natural Formation

While anthropogenic activities are the dominant source, natural processes can also generate dioxins.

-

Forest Fires and Volcanic Eruptions: These natural combustion events can produce dioxins, although their contribution is generally considered smaller compared to man-made sources.[1][3][8]

-

Geological Processes: Studies have found PCDD/Fs in ancient clay deposits and soils, with congener profiles that do not match known anthropogenic sources, suggesting the possibility of natural, in-situ synthesis mediated by clay minerals over geological time.[9][10]

| Source Category | Specific Examples | Formation Environment |

| Industrial Processes | Manufacturing of pesticides 2,4-D and Dicamba | Unintentional byproduct from chlorophenol precursors |

| Chlorine bleaching of paper pulp | Chemical reaction with chlorine bleaching agents | |

| Combustion | Municipal and hospital waste incineration | Incomplete combustion of organic and chlorinated waste |

| Automobile exhaust | Combustion of fuel with chlorine-containing additives | |

| Metal smelting and refining | High-temperature process with organic/chlorine impurities | |

| Natural Sources | Forest fires, volcanic eruptions | Natural high-temperature combustion |

| Clay Deposits | Potential long-term, low-temperature geological synthesis |

Chemical Formation Mechanisms

The formation of 2,7-DCDD and other PCDDs is not a simple, single-step reaction but a complex interplay of precursors, temperature, catalysts, and reaction time. Two primary pathways are generally recognized: precursor-mediated synthesis and de novo synthesis.

Precursor-Mediated Synthesis

This pathway involves the conversion of chlorinated aromatic compounds, primarily chlorophenols, into PCDDs. This is a key mechanism in both industrial chemical processes and in the high-temperature zones of combustion systems (500-800°C).[2]

The reaction proceeds through the formation of phenoxy radicals. In the gas phase, chlorophenols react in the presence of oxygen at temperatures above 340°C to form phenoxy radicals.[11] These radicals can then dimerize. The key intermediate for PCDD formation is an ortho-phenoxyphenol, often called a "predioxin".[11][12] This intermediate is formed by the condensation of two chlorophenol molecules (or a chlorophenol and a chlorophenate). The final step is an intramolecular cyclization reaction (ring closure) that expels a chlorine or hydrogen molecule to form the stable dibenzo-p-dioxin structure.[12]

Caption: Precursor-mediated formation pathway of 2,7-DCDD from chlorophenols.

De Novo Synthesis

The de novo ("from new") synthesis pathway is particularly relevant in the post-combustion, cooler zones of incinerators, typically in a temperature window of 200°C to 400°C.[2] This heterogeneous reaction occurs on the surface of fly ash particles. It does not require complex chlorinated aromatic precursors but can start from elemental carbon in the presence of a chlorine source and a metal catalyst.[13]

The key components are:

-

Carbon Source: Particulate carbon (soot) on the surface of fly ash.

-

Chlorine Source: Inorganic chlorine (e.g., NaCl, HCl) or organic chlorine.[14]

-

Catalyst: Transition metals, particularly copper, act as catalysts. Iron is also active but less effective.[15]

-

Oxygen: The presence of oxygen is required.

In this process, the carbon matrix of the fly ash is chlorinated, and subsequent surface-mediated reactions rearrange these structures into PCDDs and PCDFs.[13] While this pathway produces a complex mixture of congeners, it is a significant contributor to total dioxin emissions from combustion sources.

Caption: Conceptual overview of the de novo synthesis pathway for dioxins.

Analytical Methodology: Detection of 2,7-DCDD in Environmental Samples

The detection of dioxins at environmentally relevant concentrations—often in the parts-per-trillion (ppt) range—requires highly sensitive and specific analytical methods.[5] The standard, regulatory-accepted technique is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), often using an isotope dilution method for quantification.[5][16]

Experimental Protocol: EPA Method 8280B Overview

EPA Method 8280B is designed to determine the concentrations of PCDDs and PCDFs in various matrices like water, soil, fly ash, and chemical waste using HRGC combined with low-resolution mass spectrometry (LRMS).[16] While Method 1613B offers lower detection limits using HRMS, Method 8280B provides a robust framework for analysis.[16]

Objective: To extract, clean, and quantify 2,7-DCDD from a soil sample.

Methodology:

-

Sample Preparation & Spiking:

-

Weigh approximately 10 grams of a homogenized soil sample into an extraction thimble.

-

Fortify the sample with a known amount of a ¹³C-labeled 2,7-DCDD internal standard. This isotope dilution technique is critical for accurately correcting for analyte losses during the extensive cleanup process.[5]

-

Add a surrogate standard mixture to monitor the efficiency of the extraction process.

-

-

Soxhlet Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 16-24 hours using a suitable organic solvent, typically toluene or a hexane/acetone mixture. This step moves the lipophilic dioxins from the solid matrix into the solvent.[17]

-

-

Extract Cleanup (Multi-step):

-

Causality: The raw extract contains numerous co-extracted compounds (lipids, PCBs, PAHs) that would interfere with GC/MS analysis.[17] A multi-step cleanup is essential to isolate the target dioxin congeners.

-

Acid/Base Wash: The concentrated extract is first washed with concentrated sulfuric acid to remove oxidizable organic material, followed by a base wash.

-

Column Chromatography: The extract is passed through a sequence of chromatographic columns to separate PCDDs from interferences. A typical sequence includes:

-

Alumina Column: Separates PCDDs/PCDFs from compounds like PCBs.

-

Silica Gel Column (often acid/base modified): Removes additional polar and non-polar interferences.

-

Carbon Column: A highly effective step where planar molecules like dioxins are retained and later eluted, separating them from non-planar interferences.

-

-

-

Concentration and Solvent Exchange:

-

The final, cleaned extract is carefully concentrated to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

The solvent is exchanged to a non-volatile solvent like nonane, which is suitable for GC injection.

-

-

Instrumental Analysis (HRGC/LRMS or HRMS):

-

Inject a small volume (1-2 µL) of the final extract into the HRGC. A capillary column with a non-polar stationary phase is used to separate the different dioxin congeners based on their boiling points and structure.

-

The separated compounds enter the mass spectrometer, which is operated in Selected Ion Monitoring (SIM) mode. The instrument is set to monitor the specific m/z values for native 2,7-DCDD and its ¹³C-labeled internal standard.

-

Identification is confirmed by the presence of the correct ion ratios and a retention time that matches a known standard.

-

Quantification is performed by comparing the response of the native analyte to the response of the known amount of the added ¹³C-labeled internal standard.

-

Caption: A typical experimental workflow for the analysis of 2,7-DCDD.

Conclusion

This compound is an environmental contaminant originating primarily from industrial chemical production and thermal combustion processes. Its formation is governed by complex chemical pathways, including the condensation of chlorophenol precursors at high temperatures and de novo synthesis on fly ash surfaces at lower temperatures. Due to their persistence and toxicity, the presence of 2,7-DCDD and its congeners in the environment necessitates sensitive and robust analytical methods, such as isotope dilution HRGC/HRMS, for accurate monitoring and risk assessment. A thorough understanding of these sources and formation mechanisms is fundamental for developing effective strategies to control and mitigate dioxin pollution.

References

- This compound - Hazardous Agents - Haz-Map. (n.d.). Haz-Map.

- Dioxins. (2023, November 29).

- Is Combustion the Major Source of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans to the Environment? A Mass Balance Investigation. (2015, August 6).

- Stanmore, B. R. (2004). The formation of dioxins in combustion systems. Combustion and Flame, 136(3), 398–427.

- Fact Sheet Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. (n.d.). U.S. Environmental Protection Agency.

- Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. (n.d.).

- This compound. (n.d.).

- Sources of Dioxins and Dioxin-like Compounds in the Environment. (2003). In Dioxins and Dioxin-Like Compounds in the Food Supply: Strategies to Decrease Exposure.

- Hong, H. B., et al. (2002). Biotransformation of 2,7-Dichloro- and 1,2,3,4-Tetrachlorodibenzo-p-Dioxin by Sphingomonas wittichii RW1. Applied and Environmental Microbiology, 68(6), 2584–2588.

- Weber, R., & Hagenmaier, H. (1995). Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. Chemosphere, 30(4), 629-639.

- An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology. (2014). Toxics, 2(1), 195–225.

- Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. (n.d.). U.S. Environmental Protection Agency.

- Rappe, C., et al. (1986). Mechanisms of formation of polychlorinated dibenzo(p)dioxins (PCDDS) and polychlorinated dibenzofurans (PCDFS) from potential precursors. Chemosphere, 15(9-12), 1177-1183.

- 2,3,7,8-Tetrachlorodibenzo-para-dioxin, 2,3,4,7,8-pentachlorodibenzofuran, and 3,3′,4,4′,5-pentachlorobiphenyl. (2012). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.

- Duo, W., et al. (2007). Thermodynamic analysis and kinetic modelling of dioxin formation and emissions from power boilers firing salt-laden hog fuel. Chemosphere, 67(9), S135-S142.

- Dealing With Dioxin: The State of Analytical Methods. (2000, December 1). Food Safety Magazine.

- Dioxin Databases, Methods and Tools. (n.d.). U.S. Environmental Protection Agency.

- 2,3,7,8-Dibenzo-p-dioxins in Mined Clay Products from the United States: Evidence for Possible Natural Origin. (2003, January 1).

- Clay Mediated Route to Natural Formation of Polychlorodibenzo-p-dioxins. (2009, August 9).

- De novo synthesis of dioxins: a review. (2017, February 7).

- Stanmore, B. R. (2021). Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models. Advances in Environmental Engineering Research, 2(2), 013.

Sources

- 1. Dioxins [who.int]

- 2. elearning.unimib.it [elearning.unimib.it]

- 3. purdue.edu [purdue.edu]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. food-safety.com [food-safety.com]

- 6. This compound | C12H6Cl2O2 | CID 36613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamic analysis and kinetic modelling of dioxin formation and emissions from power boilers firing salt-laden hog fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]

- 16. epa.gov [epa.gov]

- 17. ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

metabolism and degradation pathways of 2,7-Dichlorodibenzo-P-dioxin

An In-Depth Technical Guide to the Metabolism and Degradation Pathways of 2,7-Dichlorodibenzo-p-dioxin

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound (2,7-DCDD) is a member of the polychlorinated dibenzo-p-dioxin (PCDD) family, a group of persistent organic pollutants of significant environmental and toxicological concern. While not as potent as its infamous congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,7-DCDD serves as a crucial model compound for understanding the metabolic fate and degradation of less-chlorinated dioxins. This guide provides a comprehensive technical overview of the metabolic and degradation pathways of 2,7-DCDD, drawing from microbial, mammalian, and abiotic studies. We will delve into the enzymatic machinery, metabolic intermediates, and the causal logic behind the experimental approaches used to elucidate these complex processes. This document is intended to be a valuable resource for researchers in environmental science, toxicology, and drug development, offering insights into the biotransformation of this important environmental contaminant.

Introduction: The Significance of this compound

Polychlorinated dibenzo-p-dioxins are unintended byproducts of various industrial and combustion processes. Their persistence, lipophilicity, and toxicity make them a global environmental challenge. 2,7-DCDD, with chlorine atoms at the 2 and 7 positions, is less toxic than laterally substituted congeners like 2,3,7,8-TCDD.[1] This is largely due to its reduced affinity for the aryl hydrocarbon receptor (AhR), a key mediator of dioxin toxicity.[2] However, its relative structural simplicity and susceptibility to degradation make it an excellent substrate for studying the fundamental mechanisms by which biological systems and other processes break down the notoriously stable dioxin structure. Understanding these pathways is paramount for developing effective bioremediation strategies and for assessing the risks associated with exposure to complex dioxin mixtures.

Microbial Degradation: Nature's Cleanup Crew

A diverse array of microorganisms has demonstrated the ability to degrade 2,7-DCDD, offering significant potential for bioremediation. The primary mechanisms involve oxidative cleavage of the dioxin rings, a feat accomplished by powerful and often non-specific enzyme systems.

Fungal Degradation: The Power of White-Rot Fungi

White-rot fungi are particularly adept at degrading lignin, a complex and recalcitrant component of wood. The same enzymatic machinery responsible for ligninolysis is highly effective at breaking down a wide range of persistent organic pollutants, including 2,7-DCDD.

-

Key Organisms: Phanerochaete chrysosporium[3][4], Phanerochaete sordida[5][6], Phlebia sp. MG-60, and Phlebia lindtneri[7] have all been shown to effectively degrade 2,7-DCDD.

-

Core Enzymology: The degradation is primarily mediated by extracellular ligninolytic enzymes, namely Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP).[3][4] These enzymes generate highly reactive radicals that can attack the dioxin molecule non-specifically.

-

Metabolic Pathway in Phanerochaete chrysosporium: The degradation of 2,7-DCDD by P. chrysosporium is a multi-step process involving oxidation, reduction, and methylation reactions.[3][4] The initial and critical step is the LiP-catalyzed oxidative cleavage of the dioxin's ether bonds. This leads to the formation of quinone intermediates. A unique feature of this pathway is the removal of both chlorine atoms before the aromatic rings are cleaved.[3] The key intermediate, 1,2,4-trihydroxybenzene, is then further metabolized through ring cleavage to produce β-ketoadipic acid.[3]

Caption: Fungal degradation pathway of 2,7-DCDD by P. chrysosporium.

Bacterial Degradation: Aerobic and Anaerobic Approaches